molecular formula C26H25ClN4O2 B11275045 9-(2-chlorophenyl)-6,6-dimethyl-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(2-chlorophenyl)-6,6-dimethyl-N-(3-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11275045
M. Wt: 461.0 g/mol
InChI Key: MXTGSTVFMGSGED-UHFFFAOYSA-N
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Description

9-(2-CHLOROPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazoloquinazoline family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a methyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-CHLOROPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinazoline core, followed by the introduction of the chlorophenyl, dimethyl, and methyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

9-(2-CHLOROPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The chlorophenyl and methyphenyl groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of functionalized pyrazoloquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 9-(2-CHLOROPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways to identify potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(2-CHLOROPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinazolines with different substituents. Examples include:

  • 9-(2-BROMOPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE
  • 9-(2-FLUOROPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 9-(2-CHLOROPHENYL)-6,6-DIMETHYL-N-(3-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25ClN4O2

Molecular Weight

461.0 g/mol

IUPAC Name

9-(2-chlorophenyl)-6,6-dimethyl-N-(3-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H25ClN4O2/c1-15-7-6-8-16(11-15)29-25(33)18-14-28-31-23(17-9-4-5-10-19(17)27)22-20(30-24(18)31)12-26(2,3)13-21(22)32/h4-11,14,23,30H,12-13H2,1-3H3,(H,29,33)

InChI Key

MXTGSTVFMGSGED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=CC=C5Cl)C(=O)CC(C4)(C)C

Origin of Product

United States

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